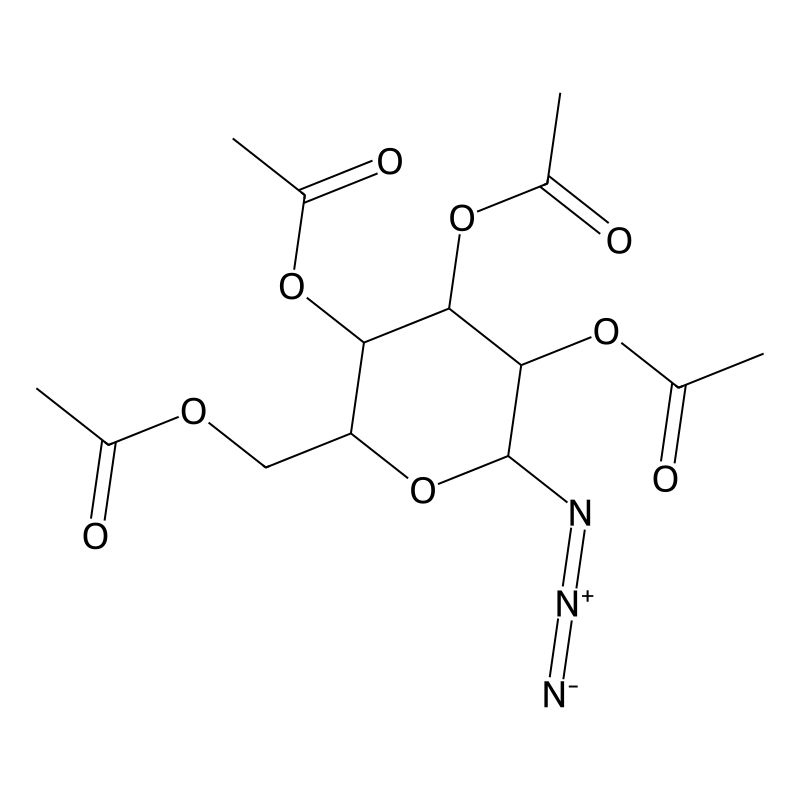

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide

Content Navigation

- 1. General Information

- 2. Baseline Procurement Overview: 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide

- 3. Why Generic Substitution Fails for 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide

- 4. Quantitative Evidence Guide: Procurement Differentiators for 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide (CAS 13992-25-1) is a shelf-stable, organic-soluble glycosyl donor engineered specifically for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Staudinger ligations [1]. Unlike traditional moisture-sensitive glycosyl halides, this compound is isolated as a stable crystalline solid (melting point 127-131 °C) that maintains its structural integrity under ambient storage [1]. By combining the robust azide functional group with complete acetyl protection, it provides a highly processable precursor for the stereoselective synthesis of beta-linked glycoconjugates, glycopeptide mimics, and 1,2,3-triazole derivatives in both organic and aqueous-organic solvent systems [2].

References

- [1] PubChem Compound Summary for CID 2725013, 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide. National Center for Biotechnology Information, 2024.

- [2] Dedola, S. et al. Synthesis of alpha- and beta-D-glucopyranosyl triazoles by CuAAC 'click chemistry': reactant tolerance, reaction rate, product structure and glucosidase inhibitory properties. Carbohydrate Research, 2010.

Generic substitution with alternative glycosyl donors or anomers fails due to critical differences in handling stability, solvent compatibility, and reaction stereofidelity. Substituting with the direct precursor, acetobromoglucose, introduces severe moisture sensitivity that complicates procurement storage and requires strictly anhydrous reaction conditions to prevent hydrolysis [1]. Conversely, utilizing unprotected beta-D-glucopyranosyl azide drastically reduces solubility in standard organic solvents (such as dichloromethane or tetrahydrofuran), restricting the buyer to aqueous-compatible alkynes and limiting the scope of lipophilic conjugation [2]. Furthermore, substituting with the alpha-anomer (2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl azide) results in significantly reduced reaction kinetics during CuAAC and compromises the stereochemical purity of the resulting linkages, which is detrimental for applications requiring strict biological recognition of the beta-anomeric configuration [3].

References

- [1] Ibatullin, F. M. et al. Stereospecific SN2 conversion of configurationally pure acetobromoglucose to the corresponding beta-D-glucopyranosyl azide. Journal of Chemical Education, 2001.

- [2] Tiwari, V. K. et al. CuAAC 'Click Chemistry'-Mediated Synthesis of 1,4-Disubstituted 1,2,3-Triazoles. Carbohydrate Research, 2024.

- [3] Dedola, S. et al. Synthesis of alpha- and beta-D-glucopyranosyl triazoles by CuAAC 'click chemistry': reactant tolerance, reaction rate, product structure and glucosidase inhibitory properties. Carbohydrate Research, 2010.

Precursor Stability and Handling Tolerance vs. Acetobromoglucose

A critical procurement advantage of 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl azide is its robust shelf stability compared to traditional glycosyl halides. While the direct precursor, acetobromoglucose, rapidly hydrolyzes upon exposure to ambient moisture and requires cold, anhydrous storage, the azide derivative is a stable crystalline solid that maintains integrity under standard atmospheric conditions for extended periods [1].

| Evidence Dimension | Moisture tolerance and shelf stability |

| Target Compound Data | Stable crystalline solid (mp 127-131 °C) resisting ambient moisture degradation |

| Comparator Or Baseline | Acetobromoglucose (precursor), which rapidly hydrolyzes in ambient moisture |

| Quantified Difference | Months of ambient stability versus rapid degradation requiring cold, anhydrous storage |

| Conditions | Ambient laboratory storage and handling conditions |

Eliminates the need for cold-chain logistics and allows for bulk procurement without immediate degradation risks.

Stereofidelity and Reactivity Kinetics in CuAAC vs. Alpha-Anomer

In copper-catalyzed azide-alkyne cycloadditions (CuAAC), the beta-anomer demonstrates significantly higher reactivity and stereochemical fidelity than its alpha counterpart. The beta-azide reacts rapidly with terminal alkynes to form 1,4-disubstituted triazoles with 100% retention of the beta-configuration, whereas the alpha-anomer exhibits sluggish kinetics and reduced reactivity under identical catalytic conditions[1].

| Evidence Dimension | Reaction kinetics and anomeric retention in [3+2] cycloadditions |

| Target Compound Data | High-yield conversion with 100% retention of the beta-configuration |

| Comparator Or Baseline | Alpha-anomer (2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl azide), exhibiting reduced reactivity |

| Quantified Difference | Rapid, stereoretentive conversion versus sluggish kinetics and potential structural ambiguity |

| Conditions | Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in standard solvent systems |

Ensures reproducible manufacturing of biologically active beta-linked glycoconjugates without the need for complex diastereomeric separation.

Processability in Organic Solvent Systems vs. Unprotected Azide

The complete acetyl protection of this compound ensures high solubility in aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF). In contrast, unprotected beta-D-glucopyranosyl azide has near-zero solubility in non-polar solvents, restricting reactions to aqueous or highly polar co-solvent systems that are incompatible with many lipophilic alkynes [1].

| Evidence Dimension | Solubility in aprotic organic solvents |

| Target Compound Data | High solubility enabling organic-phase reactions |

| Comparator Or Baseline | Unprotected beta-D-glucopyranosyl azide, requiring aqueous/polar systems |

| Quantified Difference | Broad compatibility with lipophilic reagents in organic phases versus restriction to aqueous-compatible substrates |

| Conditions | Standard organic synthesis workflows prior to global deprotection |

Allows chemists to couple the carbohydrate with highly hydrophobic drug scaffolds or polymers prior to a final global deprotection step.

Staudinger-aza-Wittig Ligation Efficiency vs. Direct Amidation

For the synthesis of N-glycosyl amides, 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl azide serves as a highly efficient precursor via the Staudinger-aza-Wittig process, yielding neoglycotrimers and amides with complete beta-selectivity. Traditional direct amidation of glycosyl halides frequently produces alpha/beta anomeric mixtures, lowering the isolated yield of the desired beta-anomer and complicating purification [1].

| Evidence Dimension | Yield and stereoselectivity of N-glycosyl amides |

| Target Compound Data | High isolated yields with 100% beta-selectivity |

| Comparator Or Baseline | Direct amidation of glycosyl halides yielding alpha/beta mixtures |

| Quantified Difference | Single-diastereomer isolation versus mixed anomeric products requiring chromatographic resolution |

| Conditions | Staudinger-aza-Wittig reaction with phosphines and acyl donors |

Streamlines the downstream purification process in the industrial synthesis of glycopeptide mimetics by avoiding anomeric mixtures.

Synthesis of 1,2,3-Triazole-Linked Glycoconjugates via CuAAC

Because of its high reactivity and 100% beta-stereoretention in [3+2] cycloadditions, this compound is the premier choice for synthesizing 1,4-disubstituted triazole-linked glycoconjugates. It allows manufacturers to reliably attach glucose moieties to terminal alkynes on polymers, surfaces, or small molecules without the risk of anomeric scrambling[1].

Production of N-Glycosyl Amides and Glycopeptide Mimetics

Leveraging its efficiency in Staudinger-aza-Wittig ligations, this azide is ideal for the scalable synthesis of N-linked glycopeptide mimetics. It avoids the mixed alpha/beta outcomes typical of direct halide amidation, ensuring that the final peptide conjugates accurately mimic natural beta-N-glycosidic linkages [2].

Lipophilic Drug Scaffold Glycosylation

Due to its complete acetyl protection and resulting high solubility in aprotic organic solvents (DCM, DMF), this compound is the optimal precursor for glycosylating highly hydrophobic drug candidates. It enables homogeneous organic-phase click reactions that would be impossible with unprotected, water-soluble glycosyl azides [1].

References

- [1] Dedola, S. et al. Synthesis of alpha- and beta-D-glucopyranosyl triazoles by CuAAC 'click chemistry': reactant tolerance, reaction rate, product structure and glucosidase inhibitory properties. Carbohydrate Research, 2010.

- [2] Temelkoff, D. P. et al. N-glycoside neoglycotrimers from 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl azide. Carbohydrate Research, 2006.

XLogP3

Dates

Explore Compound Types